Cas no 195447-83-7 (3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid)

3-tert-Butyl-1-ethyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical synthesis. Its tert-butyl and ethyl substituents enhance steric and electronic properties, making it a versatile intermediate for constructing complex heterocyclic frameworks. The carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, and other derivatives. This compound is particularly valued for its stability and compatibility with a range of reaction conditions. Its structural features may contribute to bioactivity, making it a candidate for drug discovery and development. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid structure
195447-83-7 structure
Product Name:3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS No:195447-83-7
MF:C10H16N2O2
MW:196.246242523193
CID:116783
PubChem ID:2744373
Update Time:2025-06-07

3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxylicacid, 3-(1,1-dimethylethyl)-1-ethyl-
    • 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid
    • 5-tert-butyl-2-ethylpyrazole-3-carboxylic acid
    • 3-(1,1-dimethylethyl)-1-ethyl-1H-pyrazol-5-carboxylic acid
    • 3-(1,1-dimethylethyl)-1-ethyl-1H-pyrazole-5-carboxylic acid
    • 3-(TERT-BUTYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 5-tert-butyl-2-ethyl-2H-pyrazole-3-carboxylic acid
    • AC1MCI4F
    • AG-E-42875
    • BB 0219316
    • CTK0H1523
    • HMS565D22
    • KB-178655
    • Maybridge1_008360
    • SureCN2311794
    • 3-(TERT-BUTYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLICACID
    • 195447-83-7
    • DTXSID80372530
    • 1H-Pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-1-ethyl-
    • AKOS016341027
    • E77176
    • QFWVPDWDBJUZJL-UHFFFAOYSA-N
    • FT-0714594
    • BS-52072
    • EN300-1618926
    • SCHEMBL2311794
    • DA-23228
    • Inchi: 1S/C10H16N2O2/c1-5-12-7(9(13)14)6-8(11-12)10(2,3)4/h6H,5H2,1-4H3,(H,13,14)
    • InChI Key: QFWVPDWDBJUZJL-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C(C)(C)C)=NN1CC)=O

Computed Properties

  • Exact Mass: 196.12128
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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